molecular formula C15H13ClFN3O B2860994 2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide CAS No. 923723-55-1

2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide

Cat. No.: B2860994
CAS No.: 923723-55-1
M. Wt: 305.74
InChI Key: OSFNPMVTACBBBU-UHFFFAOYSA-N
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Description

2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chloro group, a cyano group, a fluorophenyl group, and a pyrrole ring

Preparation Methods

The synthesis of 2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts like triethylamine in boiling ethanol . Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-Chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide, identified by its CAS number 923723-55-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₃ClFN₃O, with a molecular weight of 305.74 g/mol. The structure features a pyrrole ring substituted with cyano and fluorophenyl groups, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anticancer and anti-inflammatory contexts. Below are detailed findings from various studies.

Anticancer Activity

  • Cell Line Studies :
    • In vitro studies have shown that derivatives of pyrrole compounds, similar to this compound, display significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC₅₀ values ranging from 0.39 µM to 49.85 µM against MCF7 and A549 cell lines, respectively .
    CompoundCell LineIC₅₀ (µM)
    Compound AMCF70.39
    Compound BA54949.85
    Compound CHep-23.25
    Compound DP81517.82
  • Mechanism of Action :
    • The proposed mechanism includes the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Anti-inflammatory Activity

Research has indicated that compounds related to this structure may possess anti-inflammatory properties by inhibiting pathways associated with inflammation. This includes the suppression of cyclooxygenase enzymes, which are critical in the inflammatory response .

Case Studies

  • Study on Pyrrole Derivatives :
    • A study published in the European Journal of Medicinal Chemistry evaluated several pyrrole derivatives for their anticancer activity. The results indicated that modifications on the pyrrole ring significantly affected the cytotoxicity against various cancer cell lines .
  • In Vivo Studies :
    • Animal model studies have suggested that compounds similar to this compound exhibit promising results in reducing tumor growth and enhancing survival rates when administered at specific dosages .

Safety and Toxicity

Preliminary safety assessments indicate that this compound is classified as an irritant and corrosive agent . Further toxicological studies are necessary to establish a comprehensive safety profile.

Properties

IUPAC Name

2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethylpyrrol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3O/c1-9-10(2)20(12-5-3-11(17)4-6-12)15(13(9)8-18)19-14(21)7-16/h3-6H,7H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFNPMVTACBBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)NC(=O)CCl)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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